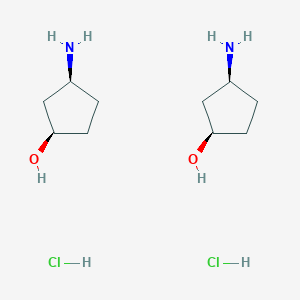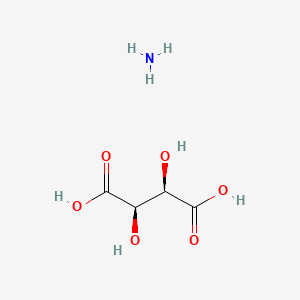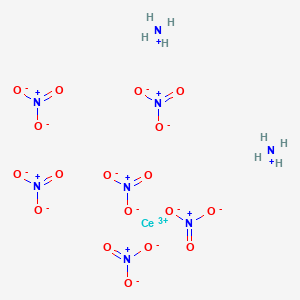
Cerate(2-), hexakis(nitrato-kappaO)-, ammonium (1:2), (OC-6-11)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cerate(2-), hexakis(nitrato-kappaO)-, ammonium (1:2), (OC-6-11)- is a complex inorganic compound that combines diazanium ions, cerium ions in the +3 oxidation state, and hexanitrate ions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diazanium;cerium(3+);hexanitrate typically involves the reaction of cerium(III) nitrate with diazanium salts under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH of the solution is carefully monitored to ensure the formation of the desired product. The reaction conditions, such as temperature and concentration of reactants, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of diazanium;cerium(3+);hexanitrate may involve large-scale reactions using similar principles as the laboratory synthesis. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
化学反应分析
Types of Reactions
Cerate(2-), hexakis(nitrato-kappaO)-, ammonium (1:2), (OC-6-11)- undergoes several types of chemical reactions, including:
Oxidation: The cerium(3+) ion can be oxidized to cerium(4+) under certain conditions.
Reduction: The compound can participate in redox reactions where cerium(3+) is reduced to cerium(2+).
Substitution: The diazanium and nitrate ions can be substituted by other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions involving diazanium;cerium(3+);hexanitrate include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of diazanium;cerium(3+);hexanitrate depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield cerium(4+) compounds, while substitution reactions may produce new complexes with different ligands.
科学研究应用
Cerate(2-), hexakis(nitrato-kappaO)-, ammonium (1:2), (OC-6-11)- has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in medical applications, such as in the treatment of certain diseases.
Industry: It is used in the production of advanced materials and as a component in certain industrial processes.
作用机制
The mechanism of action of diazanium;cerium(3+);hexanitrate involves its ability to participate in redox reactions and interact with various molecular targets. The cerium(3+) ion can undergo oxidation and reduction, which allows it to act as a catalyst in certain reactions. The diazanium and nitrate ions also play a role in the compound’s reactivity and interactions with other molecules.
相似化合物的比较
Similar Compounds
Similar compounds to diazanium;cerium(3+);hexanitrate include other cerium-based complexes and diazonium salts. Examples include cerium(IV) nitrate and benzenediazonium chloride.
Uniqueness
Cerate(2-), hexakis(nitrato-kappaO)-, ammonium (1:2), (OC-6-11)- is unique due to its combination of diazanium ions and cerium ions in the +3 oxidation state, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
属性
IUPAC Name |
diazanium;cerium(3+);hexanitrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ce.6NO3.2H3N/c;6*2-1(3)4;;/h;;;;;;;2*1H3/q+3;6*-1;;/p+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZMAKHXBJWHLI-UHFFFAOYSA-P |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ce+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CeH8N8O18- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
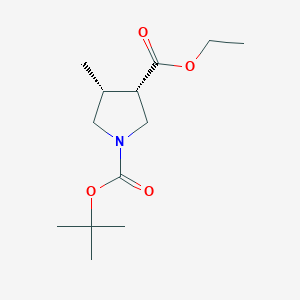
![1-{3-[(3,5-Dihydroxyphenyl)methyl]azetidin-1-yl}ethan-1-one](/img/structure/B8065316.png)
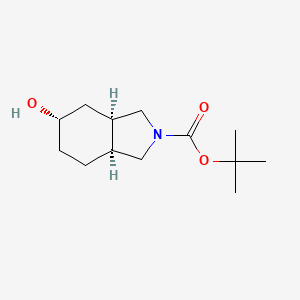
![6H-Pyrrolo[4,3,2-ef][2]benzazepin-6-one, 8-fluoro-1,3,4,5-tetrahydro-](/img/structure/B8065322.png)
![{5-[1-Amino-2-(tert-butoxy)-2-oxoethyl]thiophen-2-yl}boronic acid](/img/structure/B8065324.png)
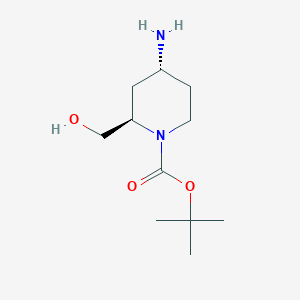
![(2s,4r)-1-[(Tert-butoxy)carbonyl]-4-sulfanylpyrrolidine-2-carboxylic acid](/img/structure/B8065335.png)
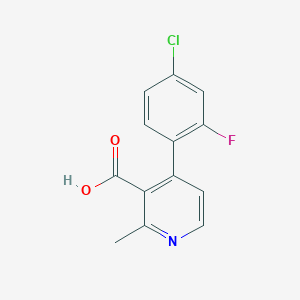
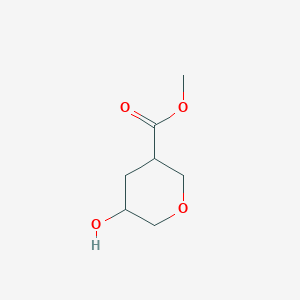

![Tert-butyl n-[(1s,2r)-2-hydroxycyclobutyl]carbamate,rel-](/img/structure/B8065364.png)
![(2S,3R)-1-[(tert-Butoxy)carbonyl]-3-fluoropyrrolidine-2-carboxylic acid](/img/structure/B8065367.png)
